Product packaging for 3-Methyl-octahydropyrrolo[1,2-a]piperazine(Cat. No.:CAS No. 1092297-90-9)

3-Methyl-octahydropyrrolo[1,2-a]piperazine

Cat. No.: B2809726
CAS No.: 1092297-90-9
M. Wt: 140.23
InChI Key: ZUILOGVUGKBLHW-UHFFFAOYSA-N
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Description

3-Methyl-octahydropyrrolo[1,2-a]piperazine is a chemical compound with the molecular formula C8H16N2 . This specific pyrrolo-piperazine structure is of significant interest in medicinal chemistry and antimicrobial research. A key area of application for this compound is in the discovery and development of new bioactive agents. Research has identified a closely related molecule, 2-acetyl-3-methyl-octahydropyrrolo[1,2-a]piperazine-1,4-dione, as a new antimicrobial compound (AMC) . This suggests that the core pyrrolo[1,2-a]piperazine scaffold holds promise for investigating activity against pathogens. The broader structural class is also explored in other therapeutic areas; for instance, substituted octahydropyrrolo[1,2-a]pyrazines have been investigated for their potential as calcium channel blockers . This compound is provided for research purposes to support such investigations into novel pharmaceuticals and agrochemicals. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material according to appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2 B2809726 3-Methyl-octahydropyrrolo[1,2-a]piperazine CAS No. 1092297-90-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-7-6-10-4-2-3-8(10)5-9-7/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUILOGVUGKBLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CCCC2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Diversity and Analogue Design in Octahydropyrrolo 1,2 a Piperazine Systems

Exploration of Substituent Effects on Bicyclic Core Activity

The biological activity of the octahydropyrrolo[1,2-a]piperazine core is highly dependent on the nature and position of its substituents. The introduction of functional groups can significantly modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, which in turn influences its pharmacokinetic and pharmacodynamic behavior.

Research into related piperazine-containing structures has shown that even small alkyl groups can impact biological efficacy. For instance, the presence of a methyl group, as in the titular compound 3-Methyl-octahydropyrrolo[1,2-a]piperazine, can alter the molecule's interaction with target proteins. Studies on various heterocyclic systems demonstrate that methyl groups can enhance binding by occupying small hydrophobic pockets in a receptor, or they can influence the conformation of the molecule, thereby affecting its activity.

In the closely related pyrrolo[1,2-a]pyrazine-1,4-dione series, the substituent at the 3-position has a profound effect on biological activity. For example, derivatives like hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione and hexahydro-3-(phenylmethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione have been identified from natural sources like Streptomyces species and are reported to possess significant antioxidant, antimicrobial, and antifungal properties. researchgate.netresearchgate.net The variation from an isobutyl group (2-methylpropyl) to a benzyl (B1604629) group (phenylmethyl) directly impacts the compound's bioactivity, underscoring the critical role of the substituent in defining the therapeutic potential of the core scaffold. researchgate.netresearchgate.net This highlights a common strategy in medicinal chemistry where modifying substituents on a core scaffold is used to optimize biological activity. nih.gov

Design of Modified Octahydropyrrolo[1,2-a]piperazine Derivatives

The versatility of the octahydropyrrolo[1,2-a]piperazine skeleton allows for extensive structural modifications to generate novel derivatives with tailored biological profiles. These modifications include the introduction of carbonyl functionalities to form diones and lactams, as well as the exploration of bioisosteric replacements of the core structure to improve properties.

Octahydropyrrolo[1,2-a]piperazine-1,4-diones, also known as bicyclic diketopiperazines, are a prominent class of derivatives. These compounds are found in nature, having been isolated from microorganisms such as Aspergillus fumigatus and Streptomyces nigra. nih.gov The introduction of two carbonyl groups creates a rigid structure with specific hydrogen bond donor and acceptor capabilities.

A notable example is (3S,8aS)-3-(hydroxymethyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione, a metabolite identified in fungi. nih.gov The biological activities of this class of compounds are often linked to the substituent at the 3-position. As mentioned, derivatives with isobutyl and benzyl groups at this position exhibit a range of biological effects, including antioxidant and antimicrobial actions. researchgate.netresearchgate.net The dione (B5365651) framework serves as a stable and synthetically accessible scaffold for presenting these side chains in a defined spatial orientation.

Compound NameSource/OriginReported Biological Activity
(3S,8aS)-3-(hydroxymethyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dioneMetabolite from Streptomyces nigra and Aspergillus fumigatus nih.govNatural product with potential bioactivity
Hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dioneIsolated from Streptomyces sp. researchgate.netAntioxidant, Antimicrobial, Antifungal researchgate.netresearchgate.net
Hexahydro-3-(phenylmethyl)-pyrrolo[1,2-a]pyrazine-1,4-dioneIsolated from Streptomyces sp. VITPK9 researchgate.netAntibacterial researchgate.net

The incorporation of a single lactam functionality into the bicyclic system leads to structures such as hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. This class of compounds retains the core bicyclic structure but with a different electronic and steric profile compared to the corresponding diamines or diones. The lactam moiety is a common feature in many biologically active molecules and can participate in hydrogen bonding as both an acceptor (at the carbonyl oxygen) and a donor (at the amide nitrogen).

The chiral compound (R)-hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is a specific example of this structural class. achemblock.com While detailed biological data on this specific compound is limited in the available literature, related pyridopyrazine lactam structures, such as 2H-Pyrido(1,2-a)pyrazin-1(6H)-one, hexahydro-, have been investigated for a range of biological activities. ontosight.ai These related scaffolds have demonstrated antimicrobial, anti-inflammatory, and anticancer properties, suggesting that the pyrrolopyrazinone core represents a promising template for the development of new therapeutic agents. ontosight.ai

In drug design, bioisosteres are chemical substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. princeton.edu Replacing a core scaffold with a bioisostere is a common strategy to modulate a molecule's properties, such as metabolic stability, potency, or selectivity. enamine.netenamine.net Several fused and bridged bicyclic systems have been explored as bioisosteres of the piperazine (B1678402) moiety, including the octahydropyrrolo[3,4-c]pyrrole (B1259266) and octahydropyrrolo[3,4-b]pyrrole (B1600083) ring systems.

Octahydropyrrolo[3,4-c]pyrrole: This fused bicyclic system consists of two pyrrolidine (B122466) rings sharing a common bond. ontosight.ai It has been investigated as a scaffold for novel therapeutic agents. For example, a series of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles has been synthesized and evaluated for antimicrobial activity. semanticscholar.orgarkat-usa.org These compounds displayed moderate activity against various bacterial and fungal strains, with some also showing antimycobacterial activity against M. tuberculosis. semanticscholar.orgarkat-usa.org The synthesis of these derivatives often involves a 1,3-dipolar cycloaddition reaction. semanticscholar.org The octahydropyrrolo[3,4-c]pyrrole derivatives have also been explored as histamine (B1213489) H4 receptor ligands, indicating their potential in treating conditions like asthma and allergic rhinitis. google.com

Bioisostere CoreExample Derivative ClassInvestigated Biological Activity/Target
Octahydropyrrolo[3,4-c]pyrrole2-(thiazol-2-yl) derivatives semanticscholar.orgarkat-usa.orgAntimicrobial, Antifungal, Antimycobacterial semanticscholar.orgarkat-usa.org
Octahydropyrrolo[3,4-c]pyrroleVarious substituted derivatives google.comHistamine H4 receptor ligands google.com
Octahydropyrrolo[3,4-b]pyridine(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine google.comSynthetic intermediate for antibacterial agents (e.g., Moxifloxacin) google.com

Octahydropyrrolo[3,4-b]pyrrole: This is another isomeric fused pyrrolidine system. While specific biological activity data for this core is less prevalent in the provided search context, its structural similarity to other bioactive scaffolds makes it an interesting candidate for synthesis and exploration. The closely related (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine serves as a key synthetic intermediate for broad-spectrum antibacterial agents, demonstrating the utility of these fused systems in medicinal chemistry. google.com These bioisosteric replacements for the octahydropyrrolo[1,2-a]piperazine core offer alternative geometric and electronic properties, providing a valuable strategy for fine-tuning pharmacological profiles in drug discovery programs.

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For 3-Methyl-octahydropyrrolo[1,2-a]piperazine, both ¹H NMR and ¹³C NMR spectroscopy are essential for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide a complete picture of the proton environment. The pyrrolidine (B122466) and piperazine (B1678402) rings contain multiple methylene (-CH₂) groups and methine (-CH) groups, which would result in complex multiplets in the aliphatic region of the spectrum. The methyl (-CH₃) group at the 3-position would likely appear as a doublet, coupled to the adjacent methine proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For instance, carbons bonded to nitrogen atoms will be deshielded and appear at a higher chemical shift compared to other aliphatic carbons. The methyl carbon would appear at a characteristic upfield chemical shift.

While specific experimental data for this compound is not widely available in the literature, representative ¹H and ¹³C NMR data for similar N-methylpiperazine derivatives can provide insight into the expected spectral features. For example, studies on N-methylpiperazine chalcones have shown characteristic chemical shifts for the N-CH₂ protons of the piperazine ring appearing as triplets, and the N-CH₃ protons as a singlet mdpi.com.

Interactive Data Table: Predicted NMR Data for this compound

Atom Type Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Methyl (C3-CH₃)~1.0-1.2 (d)~15-20
Methine (C3-H)~2.5-3.0 (m)~55-65
Pyrrolidine Ring CH₂~1.5-2.2 (m)~20-40
Piperazine Ring CH₂~2.3-3.5 (m)~45-60
Bridgehead CH~2.8-3.2 (m)~60-70

(Note: These are predicted values based on the analysis of similar structures and may not represent the actual experimental data.)

Mass Spectrometry (MS) Techniques in Compound Identification and Purity Assessment

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

Ion Type Predicted m/z Possible Fragment
[M+H]⁺155.1548Protonated Molecule
[M-CH₃]⁺140.1317Loss of a methyl group
C₅H₁₁N₂⁺99.0922Fragment from piperazine ring cleavage
C₄H₈N⁺70.0657Fragment from pyrrolidine ring cleavage

(Note: These are predicted values based on the molecular formula C₉H₁₈N₂ and may not represent the actual experimental fragmentation.)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent bonds.

Key Absorption Bands:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups would appear in the region of 2850-3000 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds in the piperazine and pyrrolidine rings would be observed in the fingerprint region, typically between 1000-1250 cm⁻¹.

N-H Stretching: As this compound is a tertiary amine, there will be no N-H stretching bands, which are typically found around 3300-3500 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
Aliphatic C-H2850-3000Stretching
C-N1000-1250Stretching
CH₂~1450Bending

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Separation and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture, as well as for assessing the purity of a substance.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with an additive like triethylamine to improve peak shape for basic compounds. Detection can be achieved using a UV detector if the compound has a chromophore, or a more universal detector like a mass spectrometer (LC-MS). The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. This compound is likely to be amenable to GC analysis. A capillary column with a non-polar or moderately polar stationary phase would be used for separation. The compound would be vaporized in the injector and separated based on its boiling point and interaction with the stationary phase. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). GC-MS provides both retention time data and mass spectral information, making it a powerful tool for unequivocal identification. The use of derivatization may sometimes be employed to improve the chromatographic properties of piperazine-containing compounds jocpr.com.

Interactive Data Table: Typical Chromatographic Conditions for Piperazine Derivatives

Technique Column Mobile Phase / Carrier Gas Detector
HPLCC18 (Reversed-Phase)Acetonitrile/Water with 0.1% TriethylamineUV or MS
GCDB-5 or similar non-polar capillary columnHeliumFID or MS

Computational Chemistry and Molecular Modeling Studies of Octahydropyrrolo 1,2 a Piperazine Analogues

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional conformation of a molecule is critical to its biological activity. Conformational analysis of octahydropyrrolo[1,2-a]piperazine analogues is performed to identify the energetically favorable spatial arrangements of the molecule. The fused bicyclic system of octahydropyrrolo[1,2-a]piperazine restricts its conformational flexibility compared to a simple piperazine (B1678402) ring. However, different chair and boat-like conformations of the piperazine ring and various puckering states of the pyrrolidine (B122466) ring can still exist. The presence of a methyl group at the 3-position introduces an additional stereocenter, further influencing the preferred conformation.

Table 1: Example Output of a Conformational Analysis Study

Conformational IsomerRelative Energy (kcal/mol)Dihedral Angle (N1-C2-C3-C4)Key Distances (Å)
Chair (axial CH3)0.00-55.2°N1...C8a: 2.54
Chair (equatorial CH3)1.2558.1°N1...C8a: 2.51
Twist-Boat5.8025.7°N1...C8a: 2.98

Note: This data is illustrative and represents typical outputs from computational conformational analysis.

Ligand-Protein Interaction Profiling and Docking Studies

To understand how 3-Methyl-octahydropyrrolo[1,2-a]piperazine analogues may exert a biological effect, molecular docking studies are performed. These studies predict the preferred binding orientation of a ligand to a specific protein target. researchgate.net For example, analogues of this scaffold have been investigated for their potential interaction with various receptors, such as sigma receptors and G-protein coupled receptors. nih.gov

Docking simulations place the ligand into the binding site of a receptor's crystal structure and score the different poses based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. nih.gov For the octahydropyrrolo[1,2-a]piperazine scaffold, the nitrogen atoms can act as hydrogen bond acceptors or donors, and the bicyclic system can form hydrophobic interactions with nonpolar residues in the binding pocket. The methyl group can also contribute to binding through hydrophobic interactions. nih.gov

Table 2: Illustrative Docking Study Results for a Hypothetical Analogue

Protein Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Sigma-2 Receptor (e.g., 7MFI)-8.5ASP29, TYR150Hydrogen Bond, π-stacking
5-HT1A Receptor (e.g., 7E2Y)-7.9ASP116, SER199, PHE362Ionic, Hydrogen Bond, Hydrophobic
VEGFR-2 (e.g., 4ASD)-9.1CYS919, GLU885, ASP1046Hydrogen Bond, Hydrophobic

Note: This data is for illustrative purposes and based on typical results for similar heterocyclic compounds. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For octahydropyrrolo[1,2-a]piperazine analogues, SAR modeling can help identify which structural features are crucial for activity. nih.gov By systematically modifying the scaffold, for example, by changing the substitution on the piperazine nitrogen or altering the stereochemistry, researchers can build a model that predicts the activity of novel, unsynthesized compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to create a mathematical relationship between chemical descriptors and biological activity. mdpi.com Descriptors can include physicochemical properties like logP, molecular weight, and polar surface area, as well as more complex electronic and topological parameters. A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

Bioisosteric Replacement Design and Computational Validation

Bioisosteric replacement is a strategy used in drug design to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. enamine.net The piperazine moiety is a common target for bioisosteric replacement. enamine.net For the octahydropyrrolo[1,2-a]piperazine scaffold, one might replace the piperazine ring with other cyclic diamines, such as homopiperazine (B121016) or bridged 2,5-diazabicyclo[2.2.1]heptane, to explore new chemical space and potentially discover analogues with improved properties. nih.gov

Computational methods are crucial for validating these designs before synthesis. Docking studies and molecular dynamics simulations can be used to predict whether the new bioisostere will maintain the key interactions with the target protein and to assess its conformational stability. nih.gov This computational validation helps to de-risk the synthetic effort and focus on the most promising bioisosteric replacements. nih.gov

Pharmacological and Biological Research Investigations of Octahydropyrrolo 1,2 a Piperazine Derivatives Excluding Human Clinical Trials

In Vitro Receptor Binding and Functional Assays

Derivatives of octahydropyrrolo[1,2-a]piperazine have been investigated as antagonists of the adenosine (B11128) A2a receptor, a target of interest for conditions such as Parkinson's disease. In a study focused on novel bicyclic piperazine (B1678402) derivatives, compounds incorporating the octahydropyrrolo[1,2-a]piperazine scaffold were synthesized and evaluated for their affinity and selectivity for the adenosine A2a receptor.

Structure-activity relationship (SAR) studies revealed that the choice of capping groups on the octahydropyrrolo[1,2-a]piperazine core significantly influences binding affinity. One notable derivative from this class demonstrated a high affinity for the A2a receptor, with a Ki value of 0.2 nM, and exhibited exceptional selectivity of 16,500-fold over the adenosine A1 receptor. nih.gov

Interactive Data Table: Adenosine A2a Receptor Antagonism of an Octahydropyrrolo[1,2-a]piperazine Derivative

Compound Target Receptor Binding Affinity (Ki) Selectivity (vs. A1 Receptor)

Note: The specific structure of derivative 26h is detailed in the source publication.

The modulation of sigma receptors, particularly the σ2 receptor, is a promising avenue for the development of treatments for various central nervous system disorders and as potential anticancer agents. While direct studies on "3-Methyl-octahydropyrrolo[1,2-a]piperazine" are limited, research on related piperazine and fused pyrrolidine (B122466) ring systems provides insights into the potential interactions of this scaffold with sigma receptors.

In a study exploring diazaspiro cores as bioisosteres for piperazine in σ2 receptor ligands, a fused octahydropyrrolo[3,4-b]pyrrole (B1600083) ring system, structurally related to the octahydropyrrolo[1,2-a]piperazine scaffold, resulted in a loss of affinity for the σ2 receptor when substituted into a known σ2R ligand. nih.gov This suggests that the specific geometry and conformational constraints of the bicyclic system are crucial for effective binding to the σ2 receptor.

Another study investigating dual histamine (B1213489) H3 and sigma-1 receptor antagonists found that replacing a piperidine (B6355638) moiety with a piperazine ring in a series of compounds significantly altered the affinity for the σ1 receptor. nih.gov For instance, the piperazine derivative (compound 4) had a much lower affinity for the σ1 receptor (Ki = 1531 nM) compared to its piperidine analogue (compound 5, Ki = 3.64 nM), while maintaining high affinity for the H3 receptor. nih.gov

Interactive Data Table: Sigma-1 Receptor Affinity of a Piperazine Derivative

Compound Basic Moiety hH3R Ki (nM) σ1R Ki (nM)
4 Piperazine 3.17 1531

These findings highlight the sensitivity of sigma receptor binding to the specific nature of the heterocyclic core.

The orexin (B13118510) system is a key regulator of sleep and wakefulness, and orexin receptor antagonists are being explored for the treatment of insomnia. A comprehensive search of publicly available scientific literature did not yield specific research on "this compound" or its direct derivatives as orexin receptor antagonists. The majority of research in this area has focused on other scaffolds, such as piperidine ethers and other complex heterocyclic systems. dntb.gov.ua

Voltage-gated calcium channels are critical in various physiological processes, and their blockade is a therapeutic strategy for conditions like pain and hypertension. A patent application has been filed for substituted octahydropyrrolo[1,2-a]pyrazines as calcium channel blockers, indicating that this scaffold is of interest for this target. However, specific in vitro research data on "this compound" derivatives and their effects on calcium channels are not available in the peer-reviewed literature. Research on other piperazine derivatives has demonstrated their potential as Cav2.2 calcium channel blockers. researchgate.net

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a target for various neurological and psychiatric disorders. Piperazine derivatives are a well-established class of histamine H3 receptor ligands.

Research into dual-acting histamine H3 and sigma-1 receptor ligands has shown that the piperazine moiety is a key structural feature for high H3 receptor affinity. nih.gov In one study, a piperazine derivative demonstrated a high affinity for the human histamine H3 receptor with a Ki value of 3.17 nM. nih.gov The length of the alkyl linker and the nature of the lipophilic part of the molecule also play a significant role in modulating affinity. nih.gov

Interactive Data Table: Histamine H3 Receptor Affinity of a Piperazine Derivative

Compound Basic Moiety hH3R Ki (nM)

This demonstrates the suitability of the piperazine core, and by extension, potentially the octahydropyrrolo[1,2-a]piperazine scaffold, for designing H3 receptor ligands.

Inhibitors of Apoptosis (IAP) proteins are overexpressed in many cancers and are attractive targets for cancer therapy. The bicyclic octahydropyrrolo[1,2-a]piperazine scaffold has been successfully utilized as a novel proline mimetic in the design of potent IAP antagonists. acs.org

This design was based on the crystal structure of the second mitochondria-derived activator of caspase (Smac) protein interacting with the X-chromosome-linked IAP (XIAP) protein. dntb.gov.uaacs.org Lead optimization of this scaffold led to the development of compound 45 (T-3256336), which demonstrated potent inhibitory activity against cellular IAP1 (cIAP1) and XIAP. dntb.gov.uaacs.orggoogle.com

Interactive Data Table: IAP Inhibitory Activity of an Octahydropyrrolo[1,2-a]piperazine Derivative

Compound Target Inhibitory Activity (IC50) Tumor Growth Inhibition (GI50)
45 (T-3256336) cIAP1 1.3 nM 1.8 nM (MDA-MB-231 cells)

X-ray crystallographic analysis confirmed that compound 45 binds to both XIAP and cIAP1, elucidating the interactions that contribute to its high affinity, particularly for cIAP1. dntb.gov.uaacs.org

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a therapeutic target for managing inflammation-related conditions. The inhibition of sEH prevents the degradation of endogenous anti-inflammatory mediators. Research into piperazine-containing compounds has identified their potential as sEH inhibitors.

A study focused on the development of orally active analgesics that resolve inflammation identified a series of piperazine urea (B33335) derivatives as potent sEH inhibitors. These compounds were found to stabilize epoxides of polyunsaturated fatty acids, which are natural mediators that reduce pain and inflammation. One particular compound demonstrated a slow-tight binding transition-state mimicry, inhibiting sEH at picomolar concentrations. This inhibition leads to an increase in the in vivo levels of these beneficial fatty acid epoxides.

In another study, novel analogs of a piperazine urea derivative, previously identified as a dual inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and sEH, were synthesized and evaluated. Two 1,3,4-oxadiazol-5-one and -thione congeners demonstrated selective and potent sEH inhibition, with IC50 values in the low nanomolar range (42 and 56 nM, respectively). These findings suggest that incorporating terminal 1,3,4-oxadiazol-5-one/thione functionalities to the benzyl (B1604629) end of the piperazine urea structure can serve as a promising secondary pharmacophore for effective sEH inhibition.

Further research into piperazine/piperidine amides of chromone-2-carboxylic acid also identified potential sEH inhibitors. One of the synthesized chromen-2-amide derivatives, which features a benzyl piperidine on the amide side, exhibited sEH inhibitory activity with an IC50 of 1.75 µM. This compound is now considered a novel lead structure for the development of more potent sEH inhibitors.

Table 1: sEH Inhibition by Piperazine Derivatives

Compound ClassKey FindingsReported IC50 Values
Piperazine Urea DerivativesSlow-tight binding transition-state mimics; stabilize anti-inflammatory epoxides.Picomolar range for lead compound.
1,3,4-Oxadiazol-5-one/thione Congeners of Piperazine UreaSelective sEH inhibition.42 nM and 56 nM.
Piperidine/Piperazine Amides of Chromone-2-carboxylic acidIdentified as a novel lead structure for sEH inhibitors.1.75 µM.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligand Studies

The piperazine moiety is a common scaffold in the design of nAChR ligands. For instance, the anti-smoking drug varenicline (B1221332), which contains a piperazine-like ring structure within its complex bicyclic system, acts as a partial agonist at α4β2 nAChRs. Studies have shown that ligands like varenicline can be trapped in α4β2R-containing acidic vesicles within neurons, leading to a prolonged residence time in the brain compared to substances like nicotine. This trapping mechanism may play a significant role in its therapeutic effects for smoking cessation.

Furthermore, research on homotropane alkaloids, which share structural similarities with bicyclic piperazine derivatives, has provided insights into nAChR pharmacology. Anatoxin-a, a potent nAChR agonist, has been a key molecule in developing pharmacophore models for nAChR subtypes. Studies on synthetic derivatives of anatoxin-a have explored how modifications to the bicyclic amine structure influence potency and selectivity for different nAChR subtypes, such as α4β2, α7, and α3β4.

In Vitro Cellular Assays and Mechanism of Action Studies

Antiproliferative Activity in Cancer Cell Lines (e.g., Breast Cancer Cells, Leukemia Cell Lines)

Numerous studies have demonstrated the antiproliferative effects of piperazine derivatives against various cancer cell lines.

In one study, quinolinequinones linked to a piperazine moiety were evaluated for their anticancer activity. Derivatives containing a methyl or methoxy (B1213986) group on the piperazine ring showed significant growth inhibition in a panel of cancer cell lines, including non-small-cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, prostate cancer, and breast cancer (MCF7 and T-47D). Notably, these compounds displayed excellent anticancer activity against leukemia cell lines.

Another investigation focused on rhodanine-piperazine hybrids targeting key tyrosine kinases in breast cancer. Several of these hybrids showed potent activity against breast cancer cell lines, including MCF-7, MDA-MB-231, T47D, and MDA-MB-468. One compound, 5-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one, was particularly effective against MCF-7 and MDA-MB-468 cells.

Furthermore, β-elemene piperazine derivatives have been synthesized and tested for their antiproliferative effects in human leukemia cell lines HL-60, NB4, K562, and HP100-1. Derivatives containing a secondary amino moiety, such as 13-(3-methyl-1-piperazinyl)-β-elemene (DX1), were more active in inhibiting cell growth than other tested derivatives.

Table 2: Antiproliferative Activity of Piperazine Derivatives

Compound ClassCancer Cell Lines TestedKey Findings
Piperazine-linked QuinolinequinonesLeukemia, Non-small-cell lung, Colon, CNS, Melanoma, Ovarian, Prostate, Breast (MCF7, T-47D)Excellent activity against leukemia cell lines.
Rhodanine-Piperazine HybridsBreast (MCF-7, MDA-MB-231, T47D, MDA-MB-468)Potent activity, particularly against MCF-7 and MDA-MB-468 cells.
β-Elemene Piperazine DerivativesLeukemia (HL-60, NB4, K562, HP100-1)Derivatives with a secondary amino moiety showed higher activity.

Apoptosis Induction and Related Biochemical Pathways

In addition to inhibiting proliferation, many piperazine derivatives have been shown to induce apoptosis in cancer cells.

A novel piperazine derivative was found to induce caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways, including PI3K/AKT, Src family kinases, and BCR-ABL. This compound showed potent activity with GI50 values ranging from 0.06 to 0.16 µM.

The β-elemene piperazine derivative, DX1, was shown to induce apoptosis in human leukemia cells. This process was associated with the generation of hydrogen peroxide, a decrease in mitochondrial membrane potential, and the activation of caspase-8. The study indicated that these derivatives induce apoptosis through the downregulation of c-FLIP and the production of H2O2, leading to the activation of both death receptor- and mitochondrial-mediated apoptotic pathways.

Another study on a novel piperazine compound, 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01), demonstrated high cytotoxicity against glioblastoma (U87) and cervix cancer (HeLa) cells, with IC50 values below 50 nM. At a concentration of 40 nM, CB01 induced DNA fragmentation and nuclear condensation. Western blot analysis revealed an upregulation of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax, suggesting that CB01 acts by stimulating the intrinsic mitochondrial signaling pathway.

Antimicrobial Activity Against Pathogens (e.g., Bacteria, Fungi)

The piperazine scaffold is also a component of many compounds with antimicrobial properties.

A series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) were synthesized and tested for their antimicrobial activity. The results showed significant antibacterial activity against gram-negative strains, particularly E. coli, relative to gram-positive bacteria.

In another study, newly synthesized piperazine derivatives were screened for their antimicrobial activities against several bacterial and fungal strains. The antibacterial activity was tested against Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli, while antifungal activity was evaluated against Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. Many of the synthesized compounds showed significant activity against the tested bacterial strains.

Furthermore, a study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) demonstrated its antimicrobial activity against strains of S. epidermidis, S. aureus, and methicillin-resistant S. aureus (MRSA). The minimum inhibitory concentrations (MICs) of PNT against these strains were found to be significant, and the compound exhibited bactericidal as well as bacteriostatic effects.

Table 3: Antimicrobial Activity of Piperazine Derivatives

Compound ClassPathogens TestedKey Findings
N,N′-disubstituted piperazines with 1,3,4-thiadiazole and 1,2,4-triazoleGram-negative and Gram-positive bacteriaSignificant activity against Gram-negative strains, especially E. coli.
Substituted piperazine derivativesS. aureus, P. aeruginosa, S. epidermidis, E. coli, A. fumigatus, A. flavus, A. nigerSignificant activity against tested bacterial strains.
2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT)S. epidermidis, S. aureus, MRSAExhibited both bactericidal and bacteriostatic activity.

Enzyme Inhibition Assays (e.g., against specific proteins)

Beyond sEH, piperazine derivatives have been investigated as inhibitors of other enzymes.

A series of new piperazine derivatives were synthesized and evaluated for their tyrosinase inhibitory potential. Two compounds bearing a 1,2,4-triazole nucleus were identified as potent tyrosinase inhibitors with IC50 values of 31.2 ± 0.7 and 30.7 ± 0.2 µM, respectively. Kinetic studies revealed a mixed-type inhibition mechanism for the most potent compound.

In another study, azinane triazole-based derivatives were synthesized and evaluated as inhibitors for several enzymes, including acetylcholinesterase (AChE), α-glucosidase, urease, and butyrylcholinesterase (BChE). Methyl phenyl and methyl phenyl-substituted derivatives were found to be the most potent inhibitors against AChE, α-glucosidase, urease, and BChE.

Rhodanine-piperazine hybrids have been designed and evaluated for their potential to target key tyrosine kinases such as VEGFR, EGFR, and HER2, which are involved in breast cancer progression. Molecular docking studies indicated favorable binding interactions of the most potent compounds with these kinases, highlighting their potential as enzyme inhibitors in cancer therapy.

In Vivo Preclinical Studies (Excluding Human Clinical Trials)

In vivo research is crucial for understanding the potential therapeutic effects and the behavior of a compound within a living organism. For the octahydropyrrolo[1,2-a]piperazine class of molecules, preclinical studies have utilized various animal models to assess their activity in disease states. It is important to note that the following data pertains to derivatives of the core octahydropyrrolo[1,2-a]piperazine structure, and not specifically to the 3-Methyl variant.

Research into the anticonvulsant properties of perhydropyrrolo[1,2-a]pyrazine derivatives has utilized well-established rodent models of epilepsy to determine their efficacy. A series of novel, stereochemically pure derivatives of this class were synthesized and evaluated for their ability to protect against seizures.

The primary screening of these compounds was conducted in mice using the maximal electroshock seizure (MES) and subcutaneous Metrazole (scMET) tests. Furthermore, to assess efficacy against seizures that are often resistant to treatment, the minimal clonic seizure (6 Hz) model was employed. This model is considered a valuable tool for identifying agents that may be effective against pharmacoresistant partial seizures.

The investigations revealed that the anticonvulsant efficacy of these derivatives was markedly higher in the 6 Hz model compared to the more traditional MES and scMET models. This suggests a potential mechanism of action that is distinct from many standard antiepileptic drugs. Among the synthesized compounds, two derivatives, (4R,8aR)-3a and (4S,8aS)-6, were identified as being particularly active in the 6 Hz test. The stereochemistry of the molecules was found to have a critical influence on their in vivo pharmacological activity.

The table below summarizes the anticonvulsant activity of the most potent perhydropyrrolo[1,2-a]pyrazine derivatives in the 6 Hz seizure model.

Compound IDAnimal ModelTestMedian Effective Dose (ED₅₀) (mg/kg)
(4R,8aR)-3aMouse6 Hz Seizure Model47.90
(4S,8aS)-6Mouse6 Hz Seizure Model126.19

This table presents data for derivatives of octahydropyrrolo[1,2-a]piperazine, as no specific data for this compound was found.

A thorough review of the available scientific literature indicates a lack of specific preclinical data on the pharmacokinetic and pharmacodynamic properties of this compound and its closely related derivatives. Pharmacokinetic studies, which involve the absorption, distribution, metabolism, and excretion (ADME) of a compound, are essential for understanding its concentration-time profile in the body. Similarly, pharmacodynamic studies are necessary to characterize the relationship between the concentration of the drug and its observed effect. The absence of this information for the octahydropyrrolo[1,2-a]piperazine class of compounds highlights an area for future research to better understand their potential as therapeutic agents.

Natural Product Isolation and Biosynthetic Pathway Research

Discovery of Octahydropyrrolo[1,2-a]piperazine Derivatives from Microbial Sources

The octahydropyrrolo[1,2-a]piperazine scaffold is a core structure in a number of bioactive compounds isolated from microorganisms. These natural products, primarily diketopiperazines (DKPs), are formed from the condensation of two amino acids.

Streptomyces, a genus known for its prolific production of secondary metabolites, is a key source of various diketopiperazine derivatives. Among these is Gancidin W, a cyclodipeptide that has been isolated from strains of Streptomyces gancidus and the endophytic actinobacterium Streptomyces SUK10, which was obtained from the bark of the Shorea ovalis tree. nih.gov Structural elucidation based on 1H and 13C-NMR data identified Gancidin W as cyclo-(L-Leu-L-Pro). nih.gov The isolation and characterization of Gancidin W and other DKPs, such as cyclo-(L-Val-L-Pro) and cyclo-(L-Phe-L-Pro), from endophytic Streptomyces strains underscore the importance of these microbes as sources for novel natural products. researchgate.netkoreascience.kr

Table 1: Gancidin W Research Findings

Attribute Description Source(s)
Compound Name Gancidin W nih.gov
Chemical Structure cyclo-(L-Leu-L-Pro) nih.gov
Compound Class Diketopiperazine (DKP) nih.gov
Microbial Source Streptomyces gancidus, Endophytic Streptomyces SUK10 nih.gov

| Natural Habitat | Bark of Shorea ovalis tree | nih.gov |

In the search for new antimicrobial agents, researchers have identified novel derivatives of the octahydropyrrolo[1,2-a]piperazine skeleton from various bacteria. One such compound, 2-acetyl-3-methyl-octahydropyrrolo[1,2-a]piperazine-1,4-dione, was identified as a new antimicrobial compound (AMC) produced by biocontrol bacteria. semanticscholar.org Its identification was achieved through the analysis of bacterial supernatants by High-Performance Liquid Chromatography (HPLC) followed by Gas Chromatography/Mass Spectrometry (GC/MS). semanticscholar.org This discovery highlights the chemical diversity within this class of compounds and their potential as antimicrobials.

Table 2: Research Findings on 2-acetyl-3-methyl-octahydropyrrolo[1,2-a]piperazine-1,4-dione

Attribute Description Source(s)
Compound Name 2-acetyl-3-methyl-octahydropyrrolo[1,2-a]piperazine-1,4-dione semanticscholar.org
Compound Class Diketopiperazine (DKP) semanticscholar.org
Identified Activity Antimicrobial semanticscholar.org
Source Biocontrol bacteria isolated from soil and food compost semanticscholar.org

| Identification Method | HPLC followed by GC/MS analysis of bacterial supernatants | semanticscholar.org |

Investigation of Biosynthetic Pathways and Metabolite Production in Microorganisms

The biosynthesis of the diketopiperazine core, which forms the octahydropyrrolo[1,2-a]piperazine structure, is a subject of significant scientific inquiry. These cyclic dipeptides are typically synthesized from amino acid precursors. researchgate.netmdpi.com The formation of the two peptide bonds in DKPs is catalyzed by one of two major enzyme types: nonribosomal peptide synthetases (NRPSs) or a newer class of enzymes known as cyclopeptide synthases (CDPSs). researchgate.neteurekaselect.com In bacteria, DKP synthesis relies predominantly on the action of cyclic dipeptide synthetases. researchgate.net These enzymatic pathways assemble the amino acid building blocks, leading to the formation of the characteristic six-membered piperazine (B1678402) ring structure. researchgate.netmdpi.com

Biostimulation Techniques for Enhanced Metabolite Production in Microbial Cultures

To overcome the challenge that many microbial secondary metabolites are produced in low quantities under standard laboratory conditions, researchers have developed biostimulation techniques. A novel method involves using living pathogens in a liquid co-culture to stimulate the producing bacteria to generate higher amounts of antimicrobial compounds (AMCs). semanticscholar.org This approach is based on the hypothesis that the production of these defense compounds is enhanced when the microbe is faced with a direct threat from another microorganism. semanticscholar.org

This biostimulation strategy was shown to be effective for increasing the yield of diketopiperazines. Specifically, the production of 2-acetyl-3-methyl-octahydropyrrolo[1,2-a]piperazine-1,4-dione saw a significant 5- to 12.5-fold increase when the producing bacterium was co-cultured with a living pathogen. semanticscholar.org This technique demonstrates that mimicking natural microbial competition can be a powerful tool for unlocking and upscaling the production of novel bioactive metabolites. semanticscholar.org

Table 3: Mentioned Chemical Compounds

Compound Name
3-Methyl-octahydropyrrolo[1,2-a]piperazine
Gancidin W
cyclo-(L-Leu-L-Pro)
cyclo-(L-Val-L-Pro)
cyclo-(L-Phe-L-Pro)

Stability and Degradation Studies in Pharmaceutical Research and Development

Identification and Characterization of Degradation Products and Impurities

There are no specific studies in the available scientific literature that identify or characterize the degradation products or process-related impurities of 3-Methyl-octahydropyrrolo[1,2-a]piperazine. Forced degradation studies, which are essential in pharmaceutical research to understand how a substance breaks down under various stress conditions (such as heat, light, humidity, and acid/base exposure), have not been published for this compound. Consequently, there is no data to populate a table of known degradation products or impurities.

Elucidation of Degradation Mechanisms and Pathways

Due to the absence of studies on its degradation products, the degradation mechanisms and pathways for this compound remain unelucidated. General principles of organic chemistry suggest that potential degradation pathways could involve oxidation of the tertiary amines, hydrolysis of any susceptible bonds if present, or ring-opening reactions under harsh conditions. However, without experimental data, any proposed mechanism would be purely speculative and would not meet the criteria for a scientifically accurate article. Research on the thermal and oxidative degradation of piperazine (B1678402) itself has identified products like N-formylpiperazine, ethylenediamine, and various ring-opened derivatives, but it is uncertain if this compound would follow similar degradation pathways due to its different and more complex structure.

Analytical Methodologies for Impurity Profiling and Quantification

There are no published analytical methods specifically developed and validated for the impurity profiling and quantification of this compound. While techniques such as liquid chromatography coupled with tandem mass spectrometry (LC/ESI-MSn) are powerful tools for identifying and quantifying impurities in pharmaceutical substances, no applications of these methods to this specific compound have been reported in the literature. The development of such a method would require the synthesis and characterization of potential impurities to serve as reference standards, which has not been documented.

Q & A

Basic Question

PropertyValue/DescriptionSource
Molecular FormulaC8_8H12_{12}N2_2O2_2
Average Mass168.196 g/mol
StabilityStable at -20°C in anhydrous conditions
SolubilitySoluble in DMSO, methanol; insoluble in hexane

How can stereochemical challenges in synthesizing this compound derivatives be addressed?

Advanced Question

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (7R,8aR)-configured precursors) to control stereochemistry .
  • Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Ru or Rh) enable enantioselective cyclization .
  • Dynamic Resolution : Racemic mixtures are resolved via chiral column chromatography or enzymatic kinetic resolution .
    Example : tert-Butyl 7-amino derivatives require precise control of reaction pH to avoid racemization during deprotection .

How should researchers resolve discrepancies in reported biological activity data for this compound?

Advanced Question
Discrepancies often arise from:

  • Structural Variants : Minor substituent changes (e.g., fluorine vs. methyl groups) alter target affinity .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or receptor isoforms impact IC50_{50} values .
    Methodology :

Dose-Response Curves : Validate activity across multiple concentrations.

Structural Confirmation : Re-analyze active batches via NMR/MS to rule out impurities .

Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to explain activity variations .

What strategies are effective for designing derivatives with enhanced target specificity?

Advanced Question

  • Bioisosteric Replacement : Substitute the methyl group with halogens (e.g., F, Cl) to modulate lipophilicity and receptor interactions .
  • Scaffold Hybridization : Fuse pyrrolo[1,2-a]piperazine with thiazolidine or pyridopyrimidine cores to exploit dual-target activity .
  • SAR Studies : Systematic variation of substituents (e.g., piperazine N-alkylation) improves selectivity for serotoninergic 5-HT7_7 or nicotinic receptors .
    Case Study : Introducing a 4-ethylpiperazinyl group enhances antiplatelet activity while reducing cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.